molecular formula C21H14N4S B11071001 4-(naphthalen-1-yl)-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol

4-(naphthalen-1-yl)-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11071001
M. Wt: 354.4 g/mol
InChI Key: OJWFQDQAYWRBAH-UHFFFAOYSA-N
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Description

4-(1-NAPHTHYL)-5-(2-QUINOLYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that features a triazole ring substituted with naphthyl and quinolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-NAPHTHYL)-5-(2-QUINOLYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step organic reactions. One common method includes the formation of the triazole ring through cyclization reactions, followed by the introduction of naphthyl and quinolyl groups via substitution reactions. Specific reaction conditions, such as the use of catalysts and solvents, are crucial for optimizing yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-(1-NAPHTHYL)-5-(2-QUINOLYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfide or thiol derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

4-(1-NAPHTHYL)-5-(2-QUINOLYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe for investigating biological pathways and interactions due to its unique structural features.

    Industry: The compound can be utilized in the development of advanced materials, such as polymers and coatings, with tailored properties.

Mechanism of Action

The mechanism of action of 4-(1-NAPHTHYL)-5-(2-QUINOLYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with molecular targets, such as enzymes or receptors. The triazole ring and aromatic substituents play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. Specific pathways involved may include signal transduction, metabolic processes, and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    4-(1-NAPHTHYL)-5-(2-QUINOLYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE: shares structural similarities with other triazole derivatives, such as:

Uniqueness

The uniqueness of 4-(1-NAPHTHYL)-5-(2-QUINOLYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE lies in its specific combination of naphthyl and quinolyl groups attached to the triazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H14N4S

Molecular Weight

354.4 g/mol

IUPAC Name

4-naphthalen-1-yl-3-quinolin-2-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C21H14N4S/c26-21-24-23-20(18-13-12-15-7-2-4-10-17(15)22-18)25(21)19-11-5-8-14-6-1-3-9-16(14)19/h1-13H,(H,24,26)

InChI Key

OJWFQDQAYWRBAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N3C(=NNC3=S)C4=NC5=CC=CC=C5C=C4

Origin of Product

United States

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